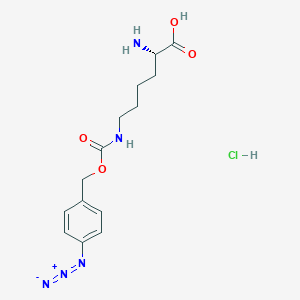

H-L-Lys(4-N3-Z)-OH hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H20ClN5O4 |

|---|---|

Poids moléculaire |

357.79 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride |

InChI |

InChI=1S/C14H19N5O4.ClH/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16;/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21);1H/t12-;/m0./s1 |

Clé InChI |

AQUASNYNCOKBBC-YDALLXLXSA-N |

SMILES isomérique |

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl |

SMILES canonique |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Lys(4-N3-Z)-OH hydrochloride is a specialized amino acid derivative that serves as a critical tool in the fields of chemical biology, proteomics, and drug development. Its structure incorporates a lysine (B10760008) backbone, modified at the epsilon-amino group with a 4-azidobenzyloxycarbonyl (Z) group. This unique combination of a photo-reactive azide (B81097) moiety and a bioorthogonal handle makes it a versatile reagent for a variety of advanced bioconjugation and labeling techniques.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its application in click chemistry, and its use in studying complex biological processes.

Chemical Properties and Data Presentation

This compound is a white to off-white solid. The key structural features are the L-lysine core, the benzyloxycarbonyl (Z) protecting group on the epsilon-amino group which is further functionalized with an azide group at the 4th position of the benzyl (B1604629) ring, and a hydrochloride salt for improved solubility and stability.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₀ClN₅O₄ | [1] |

| Molecular Weight | 357.8 g/mol | [1] |

| CAS Number | 2084913-49-3 | [1] |

| Purity | >96% | [1] |

| Appearance | White to light yellow solid | [2] |

| Storage Conditions | 2-8 °C | [3] |

Table 2: Spectroscopic Data (Representative for Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | δ (ppm): 7.0-7.4 (aromatic protons), 5.1 (benzyl protons), 3.0-3.5 (lysine α and ε protons), 1.2-1.9 (lysine β, γ, δ protons) |

| ¹³C NMR | δ (ppm): 170-175 (carboxyl carbon), 155-160 (carbamate carbonyl), 120-140 (aromatic carbons), 65-70 (benzyl carbon), 20-55 (lysine carbons) |

| FTIR (cm⁻¹) | ~2100 (azide N≡N stretch), ~3000-3300 (N-H and O-H stretch), ~1700 (C=O stretch of carbamate (B1207046) and carboxylic acid), ~1500-1600 (aromatic C=C stretch) |

| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the chemical formula. Fragmentation pattern may show loss of N₂, the benzyl group, and parts of the lysine side chain. |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a general and representative method for the preparation of Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives can be adapted from established procedures for protecting amino acids. The synthesis generally involves the reaction of L-lysine with a 4-azidobenzyl chloroformate or a similar activated carbonyl compound.

Representative Experimental Protocol: Synthesis of an Nε-(azidobenzyl)-L-lysine derivative

Materials:

-

L-Lysine hydrochloride

-

4-(azidomethyl)benzoyl chloride or similar activated azide-containing reagent

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water as solvents

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) for drying

Procedure:

-

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate to deprotect the amino groups.

-

In a separate flask, dissolve the 4-(azidomethyl)benzoyl chloride in dioxane.

-

Slowly add the solution of the azide-containing reagent to the lysine solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether.

Applications in Bioconjugation: Click Chemistry

The azide group on this compound allows it to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Peptide

Materials:

-

This compound

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the alkyne-modified peptide in PBS.

-

Add this compound to the peptide solution.

-

In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and TBTA in a suitable solvent like DMSO.

-

Add the copper catalyst solution to the peptide/azide mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The resulting triazole-linked product can be purified by HPLC or other appropriate chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.

Experimental Protocol: SPAAC Labeling of a DBCO-Modified Protein

Materials:

-

This compound

-

DBCO-modified protein

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the DBCO-modified protein in PBS.

-

Add this compound to the protein solution.

-

Incubate the reaction mixture at room temperature or 37 °C for 4-24 hours.

-

The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.

-

The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

Application in Studying Biological Pathways: Metabolic Labeling and Proteomic Analysis of Glycosylation

While direct studies using this compound in signaling pathways are not extensively documented, its utility can be illustrated through the analogous and well-established technique of metabolic labeling with azido-sugars to study glycosylation pathways.[2][4][5][6] Glycosylation is a critical post-translational modification that plays a role in numerous signaling events.

The workflow involves introducing an azido-sugar into cells, which is then incorporated into glycoproteins. These modified glycoproteins can then be detected or enriched via click chemistry, allowing for the identification and quantification of glycosylated proteins and the study of their roles in cellular signaling.

Safety and Handling

Organic azides are potentially explosive and should be handled with caution.[7][8][9] The azide ion is also toxic. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.

Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid Shock and Heat: Organic azides can be sensitive to shock, friction, and heat. Avoid grinding the solid or heating it unnecessarily.

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive compounds. Do not use metal spatulas for handling.[1]

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[7]

-

Disposal: Dispose of azide-containing waste according to institutional guidelines. Azide waste should be quenched before disposal, for example, by reaction with a phosphine (B1218219) like triphenylphosphine (B44618) to form a stable iminophosphorane.[3]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to be incorporated into peptides and proteins and subsequently undergo highly specific and efficient click chemistry reactions opens up a wide range of possibilities for protein labeling, imaging, and the study of complex biological systems. By following the appropriate experimental protocols and safety precautions outlined in this guide, researchers can effectively utilize this compound to advance their scientific discoveries.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucd.ie [ucd.ie]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

H-L-Lys(4-N3-Z)-OH hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative used in advanced biochemical and pharmaceutical research. Its unique structure, featuring a photoreactive azido (B1232118) group, makes it an invaluable tool for bioconjugation, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound is a protected lysine (B10760008) derivative where the epsilon-amino group is modified with a 4-azidobenzyloxycarbonyl (Z) group.[1] This modification introduces a bioorthogonal handle that can be used for specific chemical ligations.[2][3]

| Property | Data | Reference(s) |

| CAS Number | 2084913-49-3 | [4][5][6] |

| Molecular Formula | C₁₄H₂₀ClN₅O₄ | [1][4] |

| Molecular Weight | 357.8 g/mol | [4][5][6] |

| Appearance | White to light yellow solid | [1] |

| Purity | >96% to >98% | [4][5][6] |

| IUPAC Name | (2S)-2-amino-6-[[(4-azidophenyl)methoxy]carbonylamino]hexanoic acid;hydrochloride | [1] |

| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term, protected from light. | [1][3][5] |

Key Applications and Methodologies

The primary utility of H-L-Lys(4-N3-Z)-OH HCl stems from its azido moiety, which can participate in two main types of bioorthogonal reactions: Photoaffinity Labeling and Azide-Alkyne Cycloaddition (Click Chemistry) .

Photoaffinity Labeling (PAL)

The aryl azide (B81097) group is photoreactive. Upon exposure to UV light (typically 260-365 nm), it forms a highly reactive nitrene intermediate.[7][8] This intermediate can nonspecifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond.[9] This makes the compound an excellent tool for identifying unknown binding partners of a peptide or protein.[10]

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group is a key component in "click chemistry," a class of rapid, selective, and high-yield reactions.[1] This allows for the precise covalent attachment of molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or drug payloads.[4][11]

Two primary forms of this reaction are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common form, which uses a copper(I) catalyst to rapidly and regioselectively form a stable triazole linkage.[2][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts.[1][5][11] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of H-L-Lys(4-N3-Z)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification via CuAAC click chemistry.

Protocol 1: Incorporation via Fmoc-Based SPPS

This protocol outlines the manual incorporation of the azido-lysine derivative into a peptide sequence using standard Fmoc/tBu chemistry on a resin support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound (requires conversion to its Fmoc-protected form, Fmoc-L-Lys(4-N3-Z)-OH, prior to use)

-

Coupling reagents: HBTU, HOBt, or DIC/Oxyma

-

Base: Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate tube, dissolve Fmoc-L-Lys(4-N3-Z)-OH (3-4 equivalents relative to resin loading) and a coupling activator like HBTU (3-4 eq.) in DMF. b. Add DIEA (6-8 eq.) to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature.

-

Washing: After coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Peptide Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

Protocol 2: Post-Synthesis Labeling via CuAAC

This protocol describes the conjugation of an alkyne-containing molecule (e.g., an alkyne-fluorophore) to the purified azide-modified peptide in solution.

Materials:

-

Azide-modified peptide (from Protocol 1)

-

Alkyne-containing reporter molecule (e.g., Alkyne-TAMRA)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand: THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water)

-

Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified peptide in the buffer.

-

Add Reagents: Add the following reagents in order: a. The alkyne-reporter molecule (typically 1.5-2 equivalents relative to the peptide). b. The copper ligand solution (final concentration ~0.50 mM). c. The CuSO₄ solution (final concentration ~0.10 mM). Vortex briefly.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration ~1-2 mM).

-

Incubation: Protect the reaction from light (if using a fluorophore) and allow it to proceed for 1-4 hours at room temperature. Gentle mixing or rotation is recommended.

-

Purification: Upon completion, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography. Confirm the successful conjugation via mass spectrometry.

Visualized Workflows

The following diagrams illustrate the key processes involving H-L-Lys(4-N3-Z)-OH.

Caption: Experimental workflow for peptide synthesis and labeling.

Caption: Logical pathways for the two primary applications.

References

- 1. jpt.com [jpt.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride: Structure, Synthesis, and Applications in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative at the forefront of innovative bioconjugation and drug discovery methodologies. This document details its chemical structure, a plausible synthetic route, and its critical applications in click chemistry and photoaffinity labeling. Detailed experimental protocols and workflow visualizations are provided to facilitate its integration into advanced research and development programs, particularly in the fields of antibody-drug conjugates (ADCs) and targeted therapeutics.

Core Compound Structure and Properties

This compound is a protected lysine (B10760008) derivative incorporating a photoactivatable azido (B1232118) group. The key structural features include an L-lysine core, an alpha-amino group, and a side-chain amino group protected by a 4-azidobenzyloxycarbonyl (Z) group. This strategic placement of the azide (B81097) functionality allows for its use as a versatile handle in various bioconjugation techniques.

The hydrochloride salt form enhances the compound's solubility and stability for experimental use.

Chemical Structure and Identifiers

Below is a table summarizing the key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride[1] |

| Synonyms | H-L-Lys(4-N3-Z)-OH HCl, H-Lys(Z(4-N3))-OH HCl, pAzZLys HCl |

| CAS Number | 2084913-49-3 |

| Molecular Formula | C14H20ClN5O4 |

| Molecular Weight | 357.79 g/mol [1] |

| Appearance | White to light yellow solid[1] |

| Purity | Typically >95% |

| Solubility | Soluble in methanol (B129727) and water |

| Storage Conditions | Store at 2-8 °C for short-term and -20°C to -80°C for long-term storage, protected from light.[1] |

Synthesis Pathway

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Development and Research

This compound is a valuable tool in chemical biology and drug development due to its azide functionality. This allows for its participation in two key bioorthogonal reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and photoaffinity labeling.

Click Chemistry for Bioconjugation

The azide group on this compound serves as a handle for "click" chemistry, a set of rapid, selective, and high-yield reactions for covalently linking molecules.[1] The most common of these is the CuAAC reaction, where the azide reacts with a terminal alkyne to form a stable triazole linkage. This allows for the precise, site-specific conjugation of this amino acid, once incorporated into a peptide or protein, to other molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.

This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to a monoclonal antibody at a specific site, leading to a homogenous product with a defined drug-to-antibody ratio (DAR).

This protocol describes the labeling of a peptide containing H-L-Lys(4-N3-Z)-OH with an alkyne-functionalized fluorescent dye.

Materials:

-

Peptide containing H-L-Lys(4-N3-Z)-OH

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

1.5 mL microcentrifuge tubes

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-containing peptide in PBS to a final concentration of 1 mg/mL.

-

Dissolve the alkyne-dye in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine 50 µL of the peptide solution with 5 µL of the alkyne-dye solution.

-

Add 5 µL of the THPTA stock solution and vortex briefly.

-

Add 5 µL of the CuSO₄ stock solution and vortex briefly.

-

-

Initiation of Click Reaction:

-

To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate solution.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification and Analysis:

-

The labeled peptide can be purified from excess reagents using techniques such as HPLC or size-exclusion chromatography.

-

Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry and UV-Vis spectroscopy.

-

The following diagram illustrates the workflow for developing a site-specific ADC using an azide-functionalized lysine derivative.

Caption: Workflow for creating a site-specific ADC using click chemistry.

Photoaffinity Labeling

The 4-azidobenzoyl group in this compound can function as a photoaffinity label.[1] Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners.

This technique is invaluable for identifying and characterizing the binding partners of a peptide or protein of interest within a complex biological sample. By incorporating H-L-Lys(4-N3-Z)-OH into a bioactive peptide, researchers can identify its cellular receptors or interacting proteins.

This protocol outlines a general procedure for using a peptide containing H-L-Lys(4-N3-Z)-OH to identify its binding partner in a cell lysate.

Materials:

-

Bait peptide containing H-L-Lys(4-N3-Z)-OH

-

Cell lysate containing the putative target protein(s)

-

UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs

-

SDS-PAGE gels and buffers

-

Western blotting reagents or mass spectrometry facility for protein identification

-

Control peptide without the azido group (optional, for competition experiments)

Procedure:

-

Incubation:

-

Incubate the bait peptide with the cell lysate at a suitable concentration (typically in the low micromolar range) for 30-60 minutes at 4°C to allow for binding.

-

For competition experiments, pre-incubate the lysate with an excess of a non-azide-containing control peptide before adding the bait peptide.

-

-

UV Cross-linking:

-

Place the reaction mixture in a UV-transparent plate or dish on ice.

-

Irradiate the sample with UV light (typically 365 nm) for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Analysis of Cross-linked Products:

-

Following irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the cross-linked products. If the bait peptide is tagged (e.g., with biotin (B1667282) or a fluorescent dye), the cross-linked complex can be detected by streptavidin blotting or fluorescence imaging, respectively.

-

-

Protein Identification:

-

Excise the band corresponding to the cross-linked complex from the gel.

-

Identify the target protein using in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

The diagram below illustrates the general workflow for a photoaffinity labeling experiment to identify protein-protein interactions.

Caption: General workflow for a photoaffinity labeling experiment.

Quantitative Data Presentation

The following tables present illustrative data that could be obtained from the experiments described above. This data is representative of typical outcomes for such experiments.

Table 1: Mass Spectrometry Analysis of a Labeled Peptide

| Sample | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

| Unlabeled Peptide | 1500.0 | 1500.2 | Starting material |

| Labeled Peptide | 1850.0 | 1850.5 | Successful conjugation with a 350 Da dye |

Table 2: Cytotoxicity of a Site-Specific ADC

| Cell Line | ADC IC₅₀ (nM) | Non-targeted Drug IC₅₀ (nM) |

| Target-Positive Cancer Cells | 10.5 | 500.0 |

| Target-Negative Control Cells | >1000 | 520.0 |

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its unique structure, incorporating a photoactivatable azide group on a lysine scaffold, enables its use in both click chemistry-mediated bioconjugation and photoaffinity labeling. These applications are critical for the development of next-generation therapeutics such as site-specific ADCs and for the fundamental study of protein-protein interactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in advanced research and development settings.

References

An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride

CAS Number: 2084913-49-3

This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative for researchers, scientists, and drug development professionals. This document details its physicochemical properties, key applications, and experimental protocols based on currently available data.

Core Compound Information

This compound, also known as (2S)-2-amino-6-[(4-azidobenzyl)oxycarbonylamino]hexanoic acid hydrochloride, is a non-canonical amino acid. Its structure incorporates a lysine (B10760008) backbone, a 4-azidobenzyloxycarbonyl (Z) protecting group on the epsilon-amino group, and is supplied as a hydrochloride salt. This unique combination of moieties makes it a multifunctional tool in chemical biology and drug discovery.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 2084913-49-3 | Multiple Suppliers |

| Molecular Formula | C₁₄H₂₀ClN₅O₄ | Precise PEG, BOC Sciences[1] |

| Molecular Weight | 357.8 g/mol | Precise PEG, Sigma-Aldrich[1][2] |

| Appearance | White to light yellow solid | BOC Sciences |

| Purity | >96% to >98% | Precise PEG, Sigma-Aldrich, Chem-Impex[1][2] |

| Storage Temperature | 2-8 °C | Sigma-Aldrich, BOC Sciences[2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.

Key Applications and Experimental Workflows

This compound is a powerful tool with three primary applications in biological research: as a bioorthogonal ligation handle, a photo-affinity reagent, and an infrared probe.[3][4]

Bioorthogonal Ligation Handle for Click Chemistry

The azide (B81097) group on the 4-azidobenzyl moiety serves as a versatile handle for "click chemistry" reactions. This allows for the specific and efficient labeling of proteins and other biomolecules. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.[4]

References

- 1. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Phosphine-Activated Lysine Analogues for Fast Chemical Control of Protein Subcellular Localization and Protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative at the forefront of chemical biology and drug discovery. This document details its chemical properties, core applications, and provides exemplary experimental protocols for its use.

Core Compound Properties

This compound is a protected amino acid derivative featuring an azide (B81097) (N3) group on the benzyloxycarbonyl (Z) protecting group of the lysine (B10760008) side chain. This unique structure makes it a valuable tool for a variety of bioconjugation and molecular biology techniques.[]

| Property | Value | Source |

| Molecular Formula | C14H20ClN5O4 | [2] |

| Molecular Weight | 357.79 g/mol | [][3] |

| CAS Number | 2084913-49-3 | [2][4] |

| Appearance | White to light yellow solid | [] |

| Purity | >98% | [4] |

| Storage | 2-8 °C | [] |

| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | [] |

Key Applications

The primary utility of this compound stems from its bifunctional nature. The azide group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the aryl azide moiety can be used for photoaffinity labeling.[5] These applications are pivotal in:

-

Peptide Synthesis and Modification: Site-specific incorporation of the azide functionality into peptides allows for precise downstream conjugation of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[5]

-

Bioconjugation: The robust and bioorthogonal nature of the click reaction enables the stable and specific linkage of azide-modified peptides to alkyne-containing molecules in complex biological mixtures.[6][7][8]

-

Target Identification and Validation: As a photoaffinity reagent, the aryl azide group can be photoactivated by UV light to form a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby molecules, allowing for the identification of binding partners and the elucidation of drug-target interactions.[9][10]

Experimental Protocols

Incorporation of H-L-Lys(4-N3-Z)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of H-L-Lys(4-N3-Z)-OH into a growing peptide chain on a resin support using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate tube, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and allow the activation to proceed for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Incorporation of H-L-Lys(4-N3-Z)-OH:

-

For the desired position in the peptide sequence, use this compound in the coupling step. Note that the alpha-amino group is not Fmoc-protected, so this amino acid should be coupled to an N-terminally protected peptide chain.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group).

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity of the azide-modified peptide by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).[6][7][8]

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris-HCl buffer (pH 8)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified peptide in Tris-HCl buffer to a final concentration of 1 mM.

-

Dissolve the alkyne-functionalized molecule in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

10 µL of 1 mM azide-modified peptide

-

1.5 µL of 10 mM alkyne-functionalized molecule

-

85.5 µL of Tris-HCl buffer

-

-

Add 1 µL of 100 mM CuSO4.

-

Initiate the reaction by adding 2 µL of 500 mM sodium ascorbate.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Analysis: Analyze the reaction mixture by RP-HPLC or SDS-PAGE to confirm the formation of the triazole-linked conjugate. The product can be purified by RP-HPLC if necessary.

Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates a typical experimental workflow for using this compound in a photoaffinity labeling experiment coupled with click chemistry for target protein identification.

Mechanism of Photoaffinity Labeling

This diagram illustrates the general mechanism of photoaffinity labeling using an aryl azide-containing compound like this compound.

References

- 2. precisepeg.com [precisepeg.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

H-L-Lys(4-N3-Z)-OH hydrochloride safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for H-L-Lys(4-N3-Z)-OH hydrochloride. The data is aggregated from various chemical suppliers.[1][2][3][4][]

| Property | Value |

| CAS Number | 2084913-49-3[1][2][3][4] |

| Molecular Formula | C14H20ClN5O4[2][3][4][] |

| Molecular Weight | 357.79 g/mol [2][] |

| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride[] |

| Synonyms | H-L-Lys(4-N3-Z)-OH HCl, H-Lys(Z(4-N3))-OH HCl, pAzZLys.HCl, H-Lys(Z-4-N3)-OH HCl, Nε-(p-azidobenzyloxycarbonyl) lysine (B10760008) hydrochloride[4][] |

| Appearance | White to light yellow solid[] |

| Purity | >96% to >98%[3][4] |

| Storage Temperature | 2-8 °C[1][4][][] |

Safety and Handling

The following table outlines the known safety and handling precautions for this compound, based on supplier information. Due to the lack of a specific SDS, general safe laboratory practices for handling chemical compounds of this nature are also included, drawing from safety data for L-Lysine hydrochloride.

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[7][8] |

| Engineering Controls | Ensure adequate ventilation. Use in a well-ventilated area.[7][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest or inhale.[7][8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place at 2-8°C.[1][4][][][7] |

| Incompatible Materials | Strong oxidizing agents.[7][9][10] |

| Fire Fighting | Use appropriate extinguishing media for surrounding fire. Wear self-contained breathing apparatus. Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][9] |

| First Aid (General) | Seek medical attention if symptoms occur.[7][8] |

| - Inhalation | Move to fresh air. If not breathing, give artificial respiration.[7][8] |

| - Skin Contact | Wash off with soap and plenty of water.[11] |

| - Eye Contact | Rinse cautiously with water for several minutes.[9] |

| - Ingestion | Do NOT induce vomiting. Rinse mouth and seek medical attention.[7][9] |

Experimental Applications and Workflows

This compound is a protected amino acid derivative used in peptide synthesis.[] Its key feature is the azide (B81097) (N3) group, which allows it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[12][13][14] This enables the site-specific modification and functionalization of peptides and proteins, making it a valuable tool in chemical biology, drug discovery, and the development of antibody-drug conjugates (ADCs).[3][12][13] It can be used as a photo-affinity reagent and an infrared probe.[12][15]

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling a chemical reagent like this compound in a research setting.

Standard laboratory workflow for chemical handling.

Role in Click Chemistry

The structural components of this compound are logically related to its function as a tool for bioconjugation. The diagram below illustrates this relationship.

References

- 1. H-L-Lys(4-N3-Z)-OH (hydrochloride) | 2084913-49-3 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. peptide.com [peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.eu [file.medchemexpress.eu]

- 15. This compound | TargetMol [targetmol.com]

Technical Guide: Handling and Storage of H-L-Lys(4-N3-Z)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling, storage, and application protocols for H-L-Lys(4-N3-Z)-OH hydrochloride (CAS: 2084913-49-3). This compound is a specialized amino acid derivative containing a photo-activatable azide (B81097) group, making it a valuable tool in bioconjugation, chemical biology, and drug development for site-specific protein modification through "click chemistry."

Core Compound Properties

This compound is a lysine (B10760008) derivative where the epsilon-amino group is protected by a p-azidobenzyloxycarbonyl (Z) group. This moiety introduces a bioorthogonal handle that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] It is also described as an infrared probe and a photo-affinity reagent.[2]

| Property | Value |

| CAS Number | 2084913-49-3 |

| Molecular Formula | C₁₄H₂₀ClN₅O₄ |

| Molecular Weight | 357.8 g/mol |

| Appearance | White to light yellow solid |

| Synonyms | N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine hydrochloride, H-Lys(Z(4-N3))-OH·HCl |

| Purity | Typically >95% |

| Solubility (General) | While specific data for this compound is limited, the parent compound L-lysine hydrochloride is highly soluble in water, and also soluble in DMSO and glycols, with lower solubility in methanol (B129727) and ethanol.[3] |

Handling and Safety Precautions

As an organic azide, this compound requires careful handling to mitigate risks associated with this functional group. Organic azides are potentially explosive and can be sensitive to heat, light, pressure, and shock.[4][5][6][7]

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoid Contamination: Do not use metal spatulas or ground glass joints, as these can form shock-sensitive metal azides.[5][7] Use plastic or ceramic utensils.

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive di- and tri-azidomethane.[4][6]

-

Waste Disposal: Dispose of azide-containing waste in a separate, labeled container. Do not mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[4][5]

Storage Recommendations

Proper storage is crucial to maintain the stability and integrity of this compound.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | 2-8°C or Room Temp. | - | Store in a tightly sealed container in a dry, well-ventilated place, protected from light. |

| Stock Solution | -20°C | 1 month | Protect from light and store under an inert atmosphere (e.g., nitrogen).[2] |

| Stock Solution | -80°C | 6 months | Protect from light and store under an inert atmosphere (e.g., nitrogen).[2] |

Experimental Protocols

This compound is primarily used for the site-specific incorporation into proteins, followed by bioconjugation via click chemistry.

Representative Protocol for Incorporation into Proteins

This protocol describes a general method for incorporating unnatural amino acids (UAA) like this compound into a target protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

Methodology:

-

Plasmid Preparation: A plasmid encoding the target protein is mutated to introduce an amber stop codon (TAG) at the desired site of UAA incorporation. A second plasmid (e.g., pEVOL) carries the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound.

-

Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.

-

Cell Culture: The transformed cells are grown in a suitable medium.

-

Induction and Supplementation: Protein expression is induced (e.g., with IPTG), and the culture medium is supplemented with this compound to a final concentration typically in the range of 1-10 mM.

-

Protein Expression: The orthogonal system incorporates the UAA at the amber codon site during protein synthesis.

-

Purification: The expressed protein, now containing the azide functionality, is purified using standard methods such as affinity chromatography.

Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling the azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Methodology:

-

Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare stock solutions of the alkyne-functionalized molecule, copper(II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

-

In a microcentrifuge tube, combine the azide-modified protein, the alkyne-functionalized molecule (typically in a 5-10 fold molar excess), the copper ligand, and copper(II) sulfate.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentrations are typically in the range of:

-

Protein: 10-100 µM

-

Alkyne: 50-500 µM

-

CuSO₄: 50-200 µM

-

Ligand: 250-1000 µM

-

Sodium Ascorbate: 1-5 mM

-

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the resulting protein conjugate to remove excess reagents, for example, by size-exclusion chromatography (SEC).

Representative Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with sensitive biomolecules. It utilizes a strained alkyne (e.g., DBCO, BCN).

Methodology:

-

Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the strained alkyne-functionalized molecule, typically in an organic solvent like DMSO.

-

Combine the azide-modified protein and the strained alkyne in a reaction vessel. A 2-10 fold molar excess of the strained alkyne is commonly used. Ensure the final concentration of the organic solvent is low enough (e.g., <5% v/v) to not affect protein stability.

-

Incubate the reaction. Reaction times can vary from 1 to 24 hours, and temperatures can range from 4°C to 37°C, depending on the reactivity of the specific strained alkyne.

-

Purify the protein conjugate to remove unreacted reagents.

This guide provides a foundation for the safe and effective use of this compound. Researchers should always consult relevant safety data sheets and optimize protocols for their specific applications.

References

- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ucd.ie [ucd.ie]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

In-Depth Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of H-L-Lys(4-N3-Z)-OH hydrochloride (CAS: 2084913-49-3). Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination and offers insights into its expected solubility based on its structural components.

Core Compound Properties

This compound is a synthetic amino acid derivative widely utilized in bioconjugation and chemical biology. It incorporates an azide (B81097) moiety, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise, site-specific labeling and modification of proteins and other biomolecules.

The structure consists of an L-lysine core, where the epsilon-amino group (ε-NH₂) is protected by a 4-azidobenzyloxycarbonyl (4-N3-Z) group. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2084913-49-3 | [2][3] |

| Molecular Formula | C₁₄H₂₀ClN₅O₄ | [4] |

| Molecular Weight | 357.79 g/mol | [4] |

| Appearance | White to light yellow solid | [4] |

| Purity | >96% to >98% (typical) | [3] |

| Storage Conditions | 2-8 °C (short-term); -20°C to -80°C (long-term stock solution) | [1][4] |

| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | [4] |

Solubility Profile

As of late 2025, specific quantitative solubility data for this compound in common laboratory solvents is not widely published in peer-reviewed literature or on supplier data sheets. However, the compound's structure provides clues to its likely behavior:

-

Aqueous Solubility : The parent amino acid, L-lysine hydrochloride, is highly soluble in water (500 g/L at 20°C). The presence of the free alpha-amino and carboxylic acid groups on this compound contributes to some degree of water solubility. However, the large, hydrophobic 4-azidobenzyloxycarbonyl (4-N3-Z) protecting group is expected to significantly decrease its solubility in aqueous buffers compared to unmodified lysine (B10760008) hydrochloride.

-

Organic Solvent Solubility : Due to the aromatic Z-group, the compound is anticipated to be soluble in polar aprotic organic solvents. A related, structurally similar compound, N-Fmoc-N'-(azido-PEG4)-L-Lysine, is reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). It is therefore probable that this compound shares a similar solubility profile in these solvents.

Below is a table of expected solubility based on structural analysis. Researchers should confirm these qualitative assessments experimentally.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | Hydrochloride salt and free amino/carboxyl groups aid solubility, but the large, nonpolar 4-N3-Z group hinders it. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water; solubility is likely pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic nature is well-suited for dissolving molecules with both polar and nonpolar regions. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effective at solvating complex organic molecules. |

| Methanol (MeOH) | Moderate | Polar protic solvent may offer moderate solubility. |

| Ethanol (EtOH) | Low to Moderate | Less polar than methanol, may be less effective. |

| Dichloromethane (DCM) | Low to Moderate | Nonpolar nature may be suitable for the Z-group, but less so for the amino acid backbone. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of an amino acid derivative like this compound in various solvents.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Methanol)

-

Analytical balance (±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge (e.g., 14,000 x g)

-

Calibrated pipettes

-

HPLC-UV or a suitable spectrophotometer

-

2.0 mL microcentrifuge tubes

Procedure (Equilibrium Solubility Method)

-

Preparation : Label microcentrifuge tubes for each solvent to be tested.

-

Addition of Compound : Weigh out an excess amount of this compound (e.g., 5-10 mg) and add it to each labeled tube. Record the exact mass.

-

Addition of Solvent : Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each tube.

-

Equilibration : Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

-

Phase Separation : After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Dilution : Carefully collect a known volume of the supernatant without disturbing the pellet. Perform a calibrated serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a pre-validated HPLC-UV method or UV-Vis spectrophotometry at the compound's λ-max.

-

Calculation : Calculate the concentration of the saturated solution (solubility) using the measured concentration of the diluted sample and the dilution factor. Express the result in mg/mL or mol/L.

The workflow for this protocol is visualized in the diagram below.

Caption: Experimental workflow for determining compound solubility.

Visualization of Key Structural Features

The solubility of this compound is a balance between its hydrophilic and hydrophobic components. The following diagram illustrates these key functional groups.

References

The Multifaceted Role of the Azide Group in H-L-Lys(4-N3-Z)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the precise modification of biomolecules is paramount. Unnatural amino acids (UAAs) equipped with bioorthogonal functional groups have emerged as powerful tools for achieving this precision. Among these, H-L-Lys(4-N3-Z)-OH, a lysine (B10760008) derivative featuring an azide (B81097) moiety on its Nε-benzyloxycarbonyl (Z) protecting group, stands out as a versatile building block. The azide group, a cornerstone of "click chemistry," also possesses unique spectroscopic and photochemical properties. This technical guide provides a comprehensive overview of the core functionalities of the azide group in H-L-Lys(4-N3-Z)-OH, detailing its application in bioconjugation, as a spectroscopic probe, and as a photo-crosslinking agent.

Core Properties of H-L-Lys(4-N3-Z)-OH

H-L-Lys(4-N3-Z)-OH is a non-canonical amino acid derivative that introduces a stable yet highly reactive azide functional group into peptides and proteins. Its key attributes are summarized in the table below.

| Property | Description |

| Chemical Name | (2S)-2-amino-6-[[(4-azidophenyl)methoxy]carbonylamino]hexanoic acid hydrochloride |

| Molecular Formula | C14H20ClN5O4[1] |

| Molecular Weight | 357.8 g/mol [1] |

| Structure | A lysine residue where the ε-amino group is protected by a 4-azidobenzyloxycarbonyl group. |

| Key Functional Group | Azide (-N3) |

| Primary Roles | 1. Bioorthogonal handle for "click chemistry". 2. Infrared (IR) probe for studying local protein environments. 3. Photo-affinity label for covalent crosslinking. |

The Azide Group as a Bioorthogonal Handle for Click Chemistry

The azide group is a key player in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. H-L-Lys(4-N3-Z)-OH leverages the azide's reactivity in two main types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

These reactions are instrumental in constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for attaching imaging agents or other functional moieties to proteins.

Figure 1: Click chemistry pathways involving the azide group of H-L-Lys(4-N3-Z)-OH.

Quantitative Data for Click Chemistry Reactions

While specific kinetic data for H-L-Lys(4-N3-Z)-OH is not extensively published, the following tables summarize representative second-order rate constants for CuAAC and SPAAC reactions involving analogous azides and alkynes. This data provides a valuable reference for predicting reaction efficiencies and designing experiments.

Table 1: Representative Second-Order Rate Constants for CuAAC Reactions

| Azide | Alkyne | Catalyst System | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270)/Ligand | High (qualitative) | [2] |

| Azido-E-64 | Alkyne-fluorophore | CuSO₄/Sodium Ascorbate/THPTA | Efficient (qualitative) | [3] |

| Peptide-Azide | Peptide-Alkyne | CuSO₄/Sodium Ascorbate | Quantitative conversion |[4] |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide | Cyclooctyne | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Benzyl Azide | DIBO | CDCl₃ | 0.3 | [5] |

| Benzyl Azide | BCN | CD₃CN | 0.065 | [5] |

| Benzyl Azide | DIBAC (DBCO) | CD₃CN/H₂O | 0.31 |[5] |

Experimental Protocols for Click Chemistry

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for labeling a protein containing an incorporated H-L-Lys(4-N3-Z)-OH residue with an alkyne-functionalized molecule (e.g., a fluorescent dye).

-

Protein Preparation: The protein of interest containing the H-L-Lys(4-N3-Z)-OH residue is purified and buffer-exchanged into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution with the alkyne-functionalized molecule.

-

Add the copper-chelating ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence or mass spectrometry.

-

Purification: The labeled protein is purified from excess reagents using methods like size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical procedure for labeling a protein containing H-L-Lys(4-N3-Z)-OH with a strained cyclooctyne-derivatized probe.

-

Protein Preparation: The protein containing the H-L-Lys(4-N3-Z)-OH residue is prepared as in the CuAAC protocol.

-

Reagent Preparation: Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-fluorophore) in a suitable solvent like DMSO.

-

Reaction Setup:

-

Combine the protein solution with the strained cyclooctyne probe in a microcentrifuge tube.

-

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.

-

Purification: The labeled protein is purified as described in the CuAAC protocol.

The Azide Group as an Infrared (IR) Probe

The azide group possesses a unique vibrational signature that makes it a sensitive infrared probe of its local electrostatic environment. The antisymmetric stretching vibration of the N≡N bond in the azide group absorbs in a region of the IR spectrum (around 2100 cm⁻¹) that is largely free from interference from other biological molecules. The precise frequency of this absorption is sensitive to factors such as solvent polarity and hydrogen bonding, making it a valuable tool for studying protein conformational changes and ligand binding.

Figure 2: Workflow for using the azide group as an IR probe to study protein environments.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: A purified protein containing H-L-Lys(4-N3-Z)-OH is prepared at a high concentration in a suitable buffer (e.g., a buffer with low IR absorbance in the region of interest).

-

FTIR Spectroscopy:

-

Acquire a background spectrum of the buffer.

-

Acquire a spectrum of the protein sample.

-

Subtract the background spectrum from the sample spectrum to obtain the protein's IR spectrum.

-

-

Data Analysis: The peak corresponding to the azide stretch is identified (typically around 2100 cm⁻¹). Changes in the peak position upon ligand binding, protein unfolding, or other perturbations are analyzed to infer changes in the local environment of the azide probe.

The Azide Group as a Photo-Affinity Label

The 4-azidobenzyl carbamate (B1207046) moiety of H-L-Lys(4-N3-Z)-OH can function as a photo-affinity label. Upon irradiation with UV light (typically around 254-280 nm), the aryl azide group releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form covalent crosslinks with nearby molecules, such as interacting proteins or ligands. This property is invaluable for identifying and mapping protein-protein and protein-ligand interactions.

Figure 3: Mechanism of photo-affinity labeling using the azide group.

Quantitative Data for Photo-Affinity Labeling

Experimental Protocol for Photo-Affinity Labeling

-

Sample Preparation: A solution containing the protein with the incorporated H-L-Lys(4-N3-Z)-OH and its potential binding partner is prepared in a suitable buffer.

-

UV Irradiation: The sample is irradiated with a UV lamp at the appropriate wavelength (e.g., 254 nm) for a defined period. The irradiation is typically performed on ice to minimize heat-induced denaturation.

-

Analysis of Crosslinking: The formation of a covalent complex is analyzed by techniques such as SDS-PAGE, where a shift in the molecular weight of the protein will be observed. The crosslinked product can be further analyzed by mass spectrometry to identify the site of crosslinking.

Conclusion

H-L-Lys(4-N3-Z)-OH is a powerful and versatile tool for chemical biologists and drug development professionals. The strategically placed azide group serves not only as a highly efficient handle for bioorthogonal "click" chemistry but also as a subtle reporter of local molecular environments and a trigger for covalent bond formation upon photoactivation. A thorough understanding of these multifaceted roles, supported by the experimental frameworks provided in this guide, will enable researchers to harness the full potential of this unique unnatural amino acid in their scientific endeavors.

References

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Z-Protecting Group in H-L-Lys(4-N3-Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The modified amino acid, H-L-Lys(4-N3-Z)-OH, represents a sophisticated chemical tool at the intersection of peptide synthesis and bioconjugation. Its unique structure, featuring a strategically placed azido (B1232118) (N3) functionality on the benzyloxycarbonyl (Z) protecting group, offers a versatile platform for the development of advanced therapeutics and research probes. This technical guide provides an in-depth analysis of the function of the Z-protecting group in this compound, detailed experimental protocols for its use, and a summary of its key chemical properties.

Core Function of the Z-Protecting Group

The primary role of the benzyloxycarbonyl (Z or Cbz) group in H-L-Lys(4-N3-Z)-OH is to selectively mask the ε-amino group of the lysine (B10760008) side chain.[1][2] This protection is crucial during peptide synthesis to prevent the highly nucleophilic ε-amino group from participating in unwanted side reactions, such as branching of the peptide chain.[1] The Z-group is a well-established carbamate-type protecting group, first introduced by Bergmann and Zervas, and is valued for its stability and the crystalline nature it often imparts to the protected amino acid.[3][4][5]

In the specific case of H-L-Lys(4-N3-Z)-OH, the Z-group serves a dual purpose:

-

Orthogonal Protection: It provides protection for the lysine side chain that is orthogonal to the temporary Nα-protecting groups (like Fmoc or Boc) used during solid-phase peptide synthesis (SPPS).[6][7] This means the Nα-group can be selectively removed to allow for peptide chain elongation without affecting the Z-group on the lysine side chain.

-

Bioorthogonal Handle Carrier: The benzyl (B1604629) ring of the Z-group is functionalized with an azido (N3) group at the 4-position.[2][8] This modification transforms the protecting group itself into a bioorthogonal handle. The azide (B81097) group is stable under standard peptide synthesis conditions and can be used for subsequent site-specific modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7][9][10]

This elegant design allows for the precise incorporation of a latent reactive site into a peptide sequence, which can then be used for conjugation to other molecules like fluorescent dyes, imaging agents, or drug payloads.[10][11]

Physicochemical and Stability Data

| Functional Group | Condition/Reagent | Stability/Reactivity | Reference(s) |

| Z (Benzyloxycarbonyl) Group | Strong Acids (e.g., HBr/AcOH, HF) | Labile (Cleaved) | [3][12] |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Labile (Cleaved) | [4] | |

| Catalytic Transfer Hydrogenation | Labile (Cleaved) | [1][13] | |

| Basic Conditions (e.g., piperidine) | Stable | [7] | |

| TFA (Trifluoroacetic Acid) | Stable | [1] | |

| Azido (N3) Group | Standard Peptide Synthesis (TFA, Piperidine) | Stable | [7] |

| Copper(I) and an Alkyne | Reactive (Undergoes CuAAC) | [12][14] | |

| Strained Alkynes (e.g., DBCO, BCN) | Reactive (Undergoes SPAAC) | [3] | |

| Reducing Agents (e.g., H2/Pd-C) | Labile (Reduced to an amine) | [7] |

Experimental Workflows and Protocols

The utility of H-L-Lys(4-N3-Z)-OH is realized through a series of experimental steps, from its incorporation into a peptide to the final bioconjugation.

Logical Workflow for Application

Caption: General workflow for using H-L-Lys(4-N3-Z)-OH.

Detailed Experimental Protocols

Protocol 1: Incorporation of H-L-Lys(4-N3-Z)-OH into a Peptide using Fmoc-SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

-

Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Nα-Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times).

-

Activation of H-L-Lys(4-N3-Z)-OH:

-

In a separate vessel, dissolve H-L-Lys(4-N3-Z)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent, such as HBTU/HOBt (3-5 eq.) or HATU (3-5 eq.), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 eq.).

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Continuation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the synthesized azido-peptide to a molecule containing a terminal alkyne.

-

Reagent Preparation:

-

Azido-Peptide Stock: Dissolve the purified peptide containing the H-L-Lys(4-N3-Z)-OH residue in a suitable solvent (e.g., water, DMSO, or a mixture).

-

Alkyne-Payload Stock: Dissolve the alkyne-functionalized molecule (e.g., a fluorescent dye) in DMSO.

-

Copper(II) Sulfate (B86663) Stock: Prepare a 20 mM solution of CuSO4 in water.

-

Sodium Ascorbate (B8700270) Stock: Freshly prepare a 300 mM solution of sodium ascorbate in water. This is the reducing agent that generates the active Cu(I) catalyst in situ.

-

Ligand Stock (Optional but Recommended): Prepare a 100 mM solution of a Cu(I)-stabilizing ligand like THPTA or TBTA in water or DMSO.[5]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the azido-peptide (1 equivalent) and the alkyne-payload (1.5-3 equivalents).

-

Add the copper sulfate solution (e.g., to a final concentration of 1 mM). If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).[5]

-

-

Incubation: Protect the reaction from light (especially if using fluorescent dyes) and incubate at room temperature for 30-90 minutes. The reaction can be gently agitated.

-

Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.

-

Purification: Purify the resulting peptide conjugate using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and byproducts.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Protocol 3: Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

While the primary utility of the 4-N3-Z group is for bioconjugation, there may be instances where removal of the entire protecting group is desired to liberate the free lysine side chain. Note that this process will also reduce the azide to an amine.

-

Reaction Setup:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or formic acid.[1][9]

-

Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) (10 equivalents) or 1,4-cyclohexadiene (B1204751) (10 equivalents).[9][13]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

-

Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Workup: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as RP-HPLC.

Chemical Pathway Diagrams

Dual Functionality of the 4-N3-Z Group

Caption: Role of the 4-N3-Z group in lysine modification.

CuAAC Reaction Pathway

Caption: Simplified CuAAC reaction for bioconjugation.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. interchim.fr [interchim.fr]

An In-Depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride for Researchers and Drug Development Professionals

Introduction